Cas no 2229307-12-2 (O-2-(6-chloro-1H-indol-3-yl)ethylhydroxylamine)
O-2-(6-chloro-1H-indol-3-yl)ethylhydroxylamine Chemical and Physical Properties
Names and Identifiers
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- O-2-(6-chloro-1H-indol-3-yl)ethylhydroxylamine
- 2229307-12-2
- EN300-1991920
- O-[2-(6-chloro-1H-indol-3-yl)ethyl]hydroxylamine
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- Inchi: 1S/C10H11ClN2O/c11-8-1-2-9-7(3-4-14-12)6-13-10(9)5-8/h1-2,5-6,13H,3-4,12H2
- InChI Key: YVYBXZFJZSTBGT-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)NC=C2CCON
Computed Properties
- Exact Mass: 210.0559907g/mol
- Monoisotopic Mass: 210.0559907g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 51Ų
O-2-(6-chloro-1H-indol-3-yl)ethylhydroxylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1991920-0.05g |
O-[2-(6-chloro-1H-indol-3-yl)ethyl]hydroxylamine |
2229307-12-2 | 0.05g |
$1080.0 | 2023-09-16 | ||
| Enamine | EN300-1991920-0.1g |
O-[2-(6-chloro-1H-indol-3-yl)ethyl]hydroxylamine |
2229307-12-2 | 0.1g |
$1131.0 | 2023-09-16 | ||
| Enamine | EN300-1991920-0.25g |
O-[2-(6-chloro-1H-indol-3-yl)ethyl]hydroxylamine |
2229307-12-2 | 0.25g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-1991920-0.5g |
O-[2-(6-chloro-1H-indol-3-yl)ethyl]hydroxylamine |
2229307-12-2 | 0.5g |
$1234.0 | 2023-09-16 | ||
| Enamine | EN300-1991920-1.0g |
O-[2-(6-chloro-1H-indol-3-yl)ethyl]hydroxylamine |
2229307-12-2 | 1g |
$1286.0 | 2023-05-23 | ||
| Enamine | EN300-1991920-2.5g |
O-[2-(6-chloro-1H-indol-3-yl)ethyl]hydroxylamine |
2229307-12-2 | 2.5g |
$2520.0 | 2023-09-16 | ||
| Enamine | EN300-1991920-5.0g |
O-[2-(6-chloro-1H-indol-3-yl)ethyl]hydroxylamine |
2229307-12-2 | 5g |
$3728.0 | 2023-05-23 | ||
| Enamine | EN300-1991920-10.0g |
O-[2-(6-chloro-1H-indol-3-yl)ethyl]hydroxylamine |
2229307-12-2 | 10g |
$5528.0 | 2023-05-23 | ||
| Enamine | EN300-1991920-1g |
O-[2-(6-chloro-1H-indol-3-yl)ethyl]hydroxylamine |
2229307-12-2 | 1g |
$1286.0 | 2023-09-16 | ||
| Enamine | EN300-1991920-5g |
O-[2-(6-chloro-1H-indol-3-yl)ethyl]hydroxylamine |
2229307-12-2 | 5g |
$3728.0 | 2023-09-16 |
O-2-(6-chloro-1H-indol-3-yl)ethylhydroxylamine Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on O-2-(6-chloro-1H-indol-3-yl)ethylhydroxylamine
Comprehensive Overview of O-2-(6-chloro-1H-indol-3-yl)ethylhydroxylamine (CAS No. 2229307-12-2)
O-2-(6-chloro-1H-indol-3-yl)ethylhydroxylamine (CAS No. 2229307-12-2) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This compound, characterized by its indole core and hydroxylamine functional group, is often studied for its role in medicinal chemistry and biochemical research. Researchers and industry professionals are increasingly interested in its synthesis, stability, and reactivity, making it a subject of numerous scientific inquiries.
The 6-chloro-1H-indole moiety in O-2-(6-chloro-1H-indol-3-yl)ethylhydroxylamine is particularly noteworthy, as it is a common scaffold in many biologically active molecules. This structural feature has been linked to interactions with various enzymatic pathways and receptor systems, which are critical in the development of novel therapeutic agents. The presence of the hydroxylamine group further enhances its versatility, allowing for potential modifications and derivatizations that could lead to new discoveries in drug design and materials science.
In the context of current trends, the scientific community is actively exploring the role of indole derivatives in addressing challenges related to neurodegenerative diseases and inflammatory conditions. Given the growing prevalence of these health issues, compounds like O-2-(6-chloro-1H-indol-3-yl)ethylhydroxylamine are being scrutinized for their potential to modulate key biological targets. Additionally, the compound's relevance in green chemistry initiatives is being investigated, as researchers seek sustainable methods for its synthesis and application.
From a technical perspective, the synthesis of O-2-(6-chloro-1H-indol-3-yl)ethylhydroxylamine involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve high yields and purity. Advanced techniques such as HPLC and NMR spectroscopy are commonly employed to characterize this compound, ensuring its suitability for further research. The compound's stability under various environmental conditions is also a topic of interest, particularly for those exploring its long-term storage and handling.
Another area of focus is the computational modeling of O-2-(6-chloro-1H-indol-3-yl)ethylhydroxylamine, which aids in predicting its behavior in biological systems. With the rise of AI-driven drug discovery, such in silico studies are becoming increasingly valuable for identifying potential applications and optimizing molecular properties. This aligns with the broader trend of integrating machine learning and computational chemistry to accelerate research and development processes.
In summary, O-2-(6-chloro-1H-indol-3-yl)ethylhydroxylamine (CAS No. 2229307-12-2) represents a fascinating subject of study with wide-ranging implications. Its structural complexity and functional diversity make it a valuable tool for researchers exploring pharmaceutical innovations, biochemical mechanisms, and sustainable chemistry. As scientific advancements continue to unfold, this compound is likely to remain at the forefront of interdisciplinary research, offering new insights and opportunities for discovery.
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